molecular formula C15H9N3 B14758673 Pyrido[3,2-f][1,7]phenanthroline CAS No. 217-81-2

Pyrido[3,2-f][1,7]phenanthroline

Cat. No.: B14758673
CAS No.: 217-81-2
M. Wt: 231.25 g/mol
InChI Key: ZYKDOZFGHIXSDZ-UHFFFAOYSA-N
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Description

Pyrido[3,2-f][1,7]phenanthroline: is a heterocyclic aromatic compound with the molecular formula C15H9N3 and a molecular weight of 231.2521 g/mol . It is known for its unique structure, which includes multiple aromatic rings and nitrogen atoms, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,2-f][1,7]phenanthroline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 1,10-phenanthroline with pyridine derivatives. The reaction often requires the presence of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Specific details on industrial methods are less commonly disclosed due to proprietary processes.

Chemical Reactions Analysis

Types of Reactions: Pyrido[3,2-f][1,7]phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenanthrolines .

Scientific Research Applications

Chemistry: Pyrido[3,2-f][1,7]phenanthroline is used as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology and Medicine: In biological research, this compound and its derivatives are investigated for their potential as antimicrobial and anticancer agents. The compound’s ability to intercalate with DNA makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of dyes and pigments due to its stable aromatic structure. It is also explored for its electronic properties in the fabrication of organic semiconductors .

Mechanism of Action

The mechanism of action of Pyrido[3,2-f][1,7]phenanthroline involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs . Additionally, its ability to form stable complexes with metal ions can inhibit metalloproteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Pyrido[3,2-f][1,7]phenanthroline is unique due to its specific arrangement of nitrogen atoms and aromatic rings, which confer distinct electronic properties and reactivity. This makes it particularly valuable in coordination chemistry and as a potential therapeutic agent .

Properties

CAS No.

217-81-2

Molecular Formula

C15H9N3

Molecular Weight

231.25 g/mol

IUPAC Name

pyrido[2,3-f][1,10]phenanthroline

InChI

InChI=1S/C15H9N3/c1-4-10-11-5-2-8-17-14(11)15-12(6-3-9-18-15)13(10)16-7-1/h1-9H

InChI Key

ZYKDOZFGHIXSDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=CC=NC3=C4C(=C2N=C1)C=CC=N4

Origin of Product

United States

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